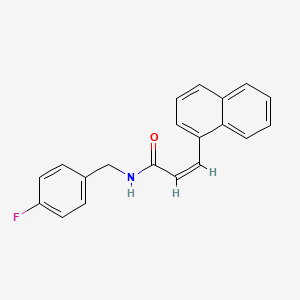

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, form), odor, and taste if applicable.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also include any purification steps.Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure, including its molecular formula, molecular weight, and the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity with other substances, its stability under various conditions, and any decomposition products.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility in various solvents, and its chemical stability.Wissenschaftliche Forschungsanwendungen

Protein Structure Analysis

Fluorescence Quenching Studies

Acrylamide derivatives, similar in structure to N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide, have been utilized in fluorescence quenching studies to quantitatively determine the exposure of tryptophanyl residues in proteins. This method is instrumental in sensing the degree of exposure of residues, offering insights into protein conformational changes and interactions with inhibitors. The technique's value lies in its ability to detect both steady-state and dynamic exposure of residues, facilitating the monitoring of protein folding, dynamics, and interactions (Eftink & Ghiron, 1976).

Nanotechnology and Sensing

Fluorescent Nanoparticles for pH Monitoring

Poly(acrylamide) nanoparticles with covalently immobilised pH-sensitive fluorophores demonstrate the potential of acrylamide derivatives in bio-analytical applications. These nanoparticles offer a ratiometric monitoring of pH, suitable for intracellular environments, highlighting their utility in biological research and medical diagnostics (Schulz et al., 2010).

Drug Delivery Systems

Biodegradable Hydrogels

The development of biodegradable hydrogels through the polymerization of acrylamide and acrylic acid presents a promising application in drug delivery systems. These hydrogels, characterized by their swelling behavior and mechanical properties, offer potential as controlled release mediums for therapeutic agents, demonstrating the versatility of acrylamide derivatives in creating novel biomedical materials (Elvira et al., 2002).

Safety And Hazards

This involves the study of the compound’s toxicity, its potential hazards (flammability, reactivity, etc.), and any precautions that should be taken when handling it.

Zukünftige Richtungen

This involves speculation on potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a rare or unique compound like “N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide”, some or all of this information may not be available. If you have access to a laboratory or research institution, they may be able to provide more specific information or perform the necessary analyses.

Eigenschaften

IUPAC Name |

(Z)-N-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO/c21-18-11-8-15(9-12-18)14-22-20(23)13-10-17-6-3-5-16-4-1-2-7-19(16)17/h1-13H,14H2,(H,22,23)/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAYDKVLSYWYEM-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)

![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)

![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)

![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)